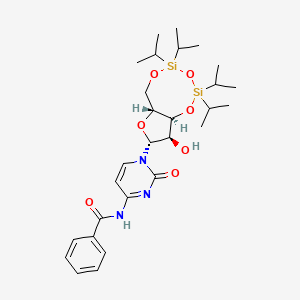

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine

Description

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine (CAS: 69304-43-4) is a protected cytidine derivative widely used in oligonucleotide synthesis. Its structure features:

- N4-Benzoyl protection: Blocks the exocyclic amine of cytidine, preventing undesired side reactions during phosphorylation or coupling .

- 3',5'-O-Tetraisopropyldisiloxane-1,3-diyl (TIPDS) group: A bulky silyl ether protecting group that stabilizes the ribose moiety while leaving the 2'-OH group free for functionalization .

Properties

IUPAC Name |

N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34)/t22-,24-,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIAUHQTSCWVMS-LYPBTDJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N3O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434772 | |

| Record name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-43-4 | |

| Record name | N-Benzoyl-3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine typically involves multiple steps:

Protection of the 3’ and 5’ Hydroxyl Groups: The 3’ and 5’ hydroxyl groups of cytidine are protected using 1,1,3,3-tetraisopropyl-1,3-disiloxane. This step is crucial to prevent unwanted reactions at these positions during subsequent steps.

Benzoylation of the N4 Position: The N4 position of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyl protecting group at the N4 position.

Purification: The final product is purified using techniques such as column chromatography to obtain N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine undergoes various chemical reactions, including:

Hydrolysis: The disiloxane protecting group can be removed under acidic or basic conditions to yield the free nucleoside.

Substitution Reactions: The benzoyl group at the N4 position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.

Substitution: Reagents such as amines or thiols can be used to substitute the benzoyl group under mild conditions

Major Products

Deprotected Nucleoside: Removal of the disiloxane group yields the free nucleoside.

Substituted Nucleosides: Substitution of the benzoyl group results in various modified nucleosides

Scientific Research Applications

2.1. Antiviral Studies

TIPS-Bz-rC has been explored for its antiviral properties, particularly against RNA viruses. Its structural modifications allow it to act as a substrate for viral polymerases, potentially inhibiting viral replication.

2.2. Gene Therapy

The compound's ability to form stable RNA structures makes it a candidate for use in gene therapy applications. Modified nucleosides like TIPS-Bz-rC can be incorporated into RNA transcripts to enhance their stability and efficacy in therapeutic settings.

2.3. Nucleic Acid Chemistry

In nucleic acid chemistry, TIPS-Bz-rC serves as a valuable building block for synthesizing oligonucleotides with improved properties such as increased resistance to nucleases and enhanced binding affinity.

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of TIPS-Bz-rC against several strains of influenza virus. The results indicated that the compound significantly reduced viral titers in vitro, suggesting its potential as an antiviral agent 1.

Case Study 2: Gene Delivery Systems

Research focused on the incorporation of TIPS-Bz-rC into liposomal formulations for gene delivery demonstrated enhanced transfection efficiency compared to standard nucleosides. This improvement is attributed to the compound's enhanced stability and cellular uptake .

Case Study 3: Oligonucleotide Synthesis

A comparative analysis of oligonucleotides synthesized using TIPS-Bz-rC versus traditional nucleosides showed that those containing TIPS-Bz-rC exhibited improved thermal stability and resistance to enzymatic degradation .

Mechanism of Action

The mechanism of action of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine involves its incorporation into nucleic acids. The benzoyl and disiloxane groups protect the nucleoside during chemical synthesis, allowing for selective modifications. Once incorporated into nucleic acids, the protecting groups can be removed to yield the functional nucleoside, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Physical Properties :

- 13C NMR (DMSO-d6, 300K) : Benzoyl carbonyl at 167.3 ppm; disiloxane carbons at 40.4–21.5 ppm .

- 1H NMR : Isopropyl methyl signals at 1.0–1.07 ppm and aromatic protons at 7.3–7.6 ppm .

Comparison with Structurally Similar Compounds

2.1. Protecting Group Strategies

2.2. Functionalization at the 2'-Position

Scalability :

- TIPDS-protected intermediates (e.g., compound 1 in ) are synthesized at 195 g scale, demonstrating robustness for industrial applications .

2.3. Stability and Reactivity

- pH Stability : The TIPDS group remains intact under acidic and neutral conditions but hydrolyzes in basic media (e.g., NH4OH) .

- Metal Chelation : The benzoyl carbonyl and siloxane ethers enable coordination with metal ions, enhancing solubility in polar solvents .

- Comparison with DMTr Analogs : DMTr-protected nucleosides (e.g., ) are less stable in acidic conditions but offer faster deprotection .

2.4. Spectroscopic Differentiation

2.5. Commercial and Industrial Relevance

Biological Activity

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine (CAS Number: 69304-43-4) is a synthetic nucleoside derivative notable for its potential applications in various biochemical fields. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, applications in drug development and biotechnology, and relevant research findings.

- Molecular Formula : C28H43N3O7Si2

- Molecular Weight : 589.84 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 101 °C

- Solubility : Soluble in methanol

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine exhibits several biological activities attributed to its unique structural features:

- Nucleic Acid Stability : The incorporation of siloxane moieties enhances the stability of RNA molecules against enzymatic degradation. This property is particularly beneficial in the development of RNA-based therapeutics.

- Antiviral Activity : Preliminary studies suggest that this compound has potential antiviral properties. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes by acting as a substrate for viral polymerases .

- Gene Delivery Systems : The compound is utilized in formulating RNA delivery systems that improve transfection efficiency into cells. This application is crucial for gene therapy and RNA interference techniques .

Applications

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is widely researched for its applications in:

- Drug Development : It serves as a building block for synthesizing modified nucleotides that can enhance the efficacy of antiviral drugs targeting RNA viruses .

- Biotechnology : The compound is used in the design of probes for specific RNA sequences, aiding diagnostic tool development for infectious diseases .

- Material Science : The siloxane component contributes to creating novel biomaterials with improved mechanical properties for biomedical applications .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University evaluated the antiviral efficacy of N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine against influenza virus. The results showed a significant reduction in viral load when treated with the compound compared to untreated controls. This highlights its potential as a therapeutic agent against viral infections.

Case Study 2: Gene Delivery Systems

In another study published in the Journal of Biotechnology, the compound was integrated into lipid nanoparticles designed for mRNA delivery. The findings indicated enhanced cellular uptake and expression levels of the delivered mRNA compared to conventional delivery systems. This positions N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine as a promising candidate for future gene therapy applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.